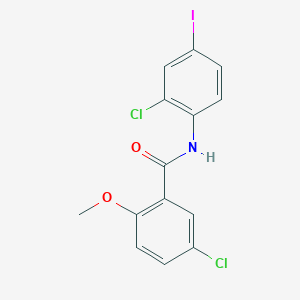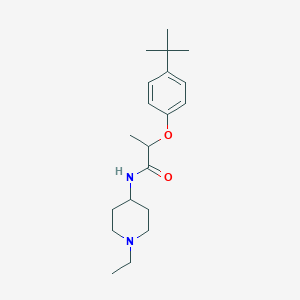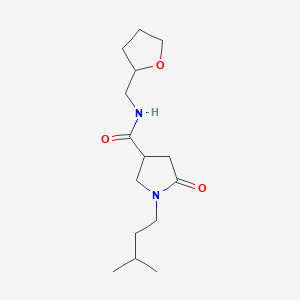
5-chloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide, also known as CI976, is a chemical compound that has been extensively studied for its potential therapeutic applications. CI976 belongs to the class of compounds known as benzamides, which have been shown to exhibit a range of pharmacological activities. In
Aplicaciones Científicas De Investigación
5-chloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic activities. 5-chloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide has been investigated as a potential treatment for various diseases, including cancer, rheumatoid arthritis, and psoriasis. It has also been studied for its potential use as a diagnostic tool for cancer.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide is not fully understood. However, it has been shown to inhibit the activity of a protein known as heat shock protein 90 (Hsp90). Hsp90 is involved in the regulation of various signaling pathways that are important for cell growth and survival. Inhibition of Hsp90 by 5-chloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide leads to the degradation of client proteins that are dependent on Hsp90 for their stability, resulting in the inhibition of cell growth and survival.
Biochemical and Physiological Effects:
5-chloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit the formation of new blood vessels (angiogenesis). 5-chloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide has also been shown to exhibit anti-inflammatory activity and inhibit the activation of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide has several advantages for use in lab experiments. It is a highly pure and stable compound that can be synthesized in large quantities. It has also been extensively studied, and its pharmacological activities are well-characterized. However, 5-chloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide also has some limitations. It is a relatively complex compound, which can make it difficult to synthesize. It also has a relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for the study of 5-chloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide. One potential direction is the development of more potent and selective Hsp90 inhibitors based on the structure of 5-chloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide. Another direction is the investigation of the potential use of 5-chloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide as a diagnostic tool for cancer. Additionally, the use of 5-chloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide in combination with other drugs for the treatment of cancer and other diseases should be explored. Finally, the long-term effects of 5-chloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide on cellular and organismal physiology should be studied to better understand its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 5-chloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide involves the reaction of 2-chloro-4-iodoaniline with 5-chloro-2-methoxybenzoic acid in the presence of a coupling reagent. The resulting product is then subjected to a series of purification steps to obtain the final compound. The synthesis of 5-chloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide has been optimized to yield high purity and yield, making it suitable for use in scientific research.
Propiedades
IUPAC Name |
5-chloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2INO2/c1-20-13-5-2-8(15)6-10(13)14(19)18-12-4-3-9(17)7-11(12)16/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLDBDLTECPPHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(C=C(C=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2-(2-pyridinylthio)acetamide](/img/structure/B6009895.png)
![1-{3-[(cycloheptylamino)methyl]phenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6009898.png)
![1-{3-[3-(4-tert-butylbenzoyl)-1-piperidinyl]-3-oxopropyl}-2-pyrrolidinone](/img/structure/B6009904.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-thiophenecarboxamide](/img/structure/B6009923.png)
![4-bromo-N-[2-(3-hydroxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B6009929.png)
![(1-{[1-(3,4-dichlorobenzoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B6009933.png)
![1-[(dimethylamino)sulfonyl]-N-[1-(2,4-dimethylphenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6009936.png)
![5-(cyclohexylamino)-3-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)imidazolidine-2,4-dione](/img/structure/B6009944.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-3-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6009965.png)
![1-[(1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B6009984.png)
![N-(2,5-dimethylphenyl)-1-oxo-11-(2-thienyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B6009985.png)
![1-(benzylthio)-4-methyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B6009993.png)
